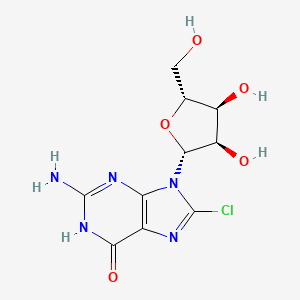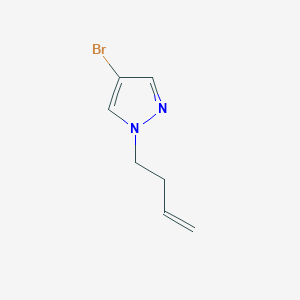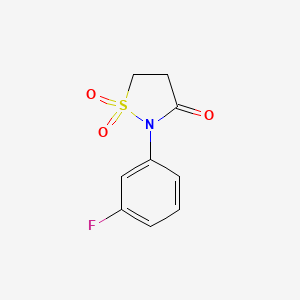![molecular formula C9H9F6NO2 B1532038 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone CAS No. 1159982-57-6](/img/structure/B1532038.png)
2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone
Vue d'ensemble
Description
The compound “2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone” is a complex organic molecule that contains a trifluoroacetyl group and a piperidyl group. The trifluoroacetyl group is a type of acyl group that is often used in organic chemistry due to its reactivity . The piperidyl group is a type of nitrogen-containing ring often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups. The trifluoroacetyl group would likely show strong carbon-fluorine bonds, while the piperidyl group would have a characteristic ring structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by its functional groups. The trifluoroacetyl group is known to be reactive, particularly in nucleophilic acyl substitution reactions . The piperidyl group could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroacetyl group could contribute to the compound’s polarity, potentially affecting its solubility and boiling point .Applications De Recherche Scientifique
Electrophilic Trifluoromethylthiolation Reactions
The research presented by Huang et al. (2016) demonstrates the utility of diazo compounds, closely related to the chemical structure , as effective electrophilic trifluoromethylthiolation reagents under copper catalysis. This process allows the transformation of a wide range of compounds into trifluoromethylthio derivatives, showcasing the potential of such chemical structures in synthetic chemistry applications for the development of novel compounds with trifluoromethylthiol groups (Huang et al., 2016).
Antimicrobial Activity of Substituted 1,2,3-Triazoles
Holla et al. (2005) explored the synthesis and antimicrobial activities of substituted 1,2,3-triazoles, achieved through reactions involving chemicals with similar functional groups to the compound . This indicates the potential of such structures in contributing to the development of new antimicrobial agents, highlighting their importance in medicinal chemistry research (Holla et al., 2005).
Clean-Chemistry C–C Bond Formation
Veeramaneni et al. (2003) described the synthesis of 1,2-diaryl-1-ethanones via an environmentally benign acylation, indicating the relevance of compounds with similar structures in facilitating green chemistry approaches to C–C bond formation. This showcases the potential for the use of such compounds in developing sustainable synthetic methodologies (Veeramaneni et al., 2003).
Synthesis of 2-(Trifluoroacetyl)chromones
Research by Irgashev et al. (2015) highlights the synthesis of 2-(trifluoroacetyl)chromones, a process that underscores the chemical versatility and synthetic utility of compounds bearing the trifluoroacetyl group. Such studies demonstrate the role of these compounds in the development of chromones, which are of interest due to their pharmacological properties (Irgashev et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F6NO2/c10-8(11,12)6(17)5-2-1-3-16(4-5)7(18)9(13,14)15/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMZHLGBGRZMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678064 | |
| Record name | 1,1'-(Piperidine-1,3-diyl)bis(trifluoroethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-57-6 | |
| Record name | 1,1'-(Piperidine-1,3-diyl)bis(trifluoroethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Dioxa-8-azaspiro[4.5]decane, 8-(4-iodophenyl)-](/img/structure/B1531960.png)

![(4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1531965.png)
![3-[(2-Bromoacetyl)amino]-N-propylbenzamide](/img/structure/B1531966.png)



![({1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1531970.png)

![(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531976.png)
![[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531977.png)

